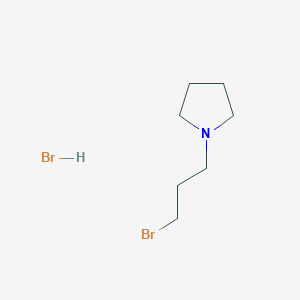
1-(3-溴丙基)吡咯烷盐酸盐
描述
Synthesis Analysis
The synthesis of brominated pyrrolidine derivatives can involve multiple steps, including electrophilic substitution reactions, as seen in the synthesis of novel pyrrolidine-1-carboxylic acid derivatives . The starting materials for such syntheses can vary, and the choice of reactants and conditions can significantly influence the yield and purity of the final product. For instance, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid involved nucleophilic substitution and cyclization reactions, with an overall yield of 41.3% . Similarly, the synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide reported a 65.9% overall yield using a simple, efficient, and environmentally friendly method .
Molecular Structure Analysis
The molecular structure of brominated pyrrolidine derivatives can be characterized using various spectroscopic techniques. For example, the synthesized pyrrolidine-1-carboxylic acid derivatives were characterized by IR, 1H NMR, and MASS spectroscopy . The crystal structure of related compounds, such as 2-bromomethyl-4,4-dimethyl-3,4-dihydro-2H-pyrrole 1-oxide hemi(hydrobromide), provides insights into the molecular conformation and intermolecular interactions, which can be crucial for understanding the reactivity and properties of the compound .
Chemical Reactions Analysis
Brominated pyrrolidine derivatives can participate in various chemical reactions. The bromination of bis(pyridin-2-yl) diselenide, for example, resulted in the formation of 1H-pyridine-2-selenenyl dibromide, which could further react in a cycloaddition with cyclopentene to form a selenazolopyridinium bromide compound . These reactions demonstrate the reactivity of bromine atoms in such compounds and their potential to form new bonds under the right conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyrrolidine derivatives can be influenced by their molecular structure. For instance, the crystal structure analysis of 2-bromomethyl-4,4-dimethyl-3,4-dihydro-2H-pyrrole 1-oxide hemi(hydrobromide) revealed a flat pyrroline ring system and polar and non-polar layers in the crystal packing, which could affect the compound's solubility and stability . The hydrobromide salt of a Schiff base showed a planar organic cation in the crystal, with a three-dimensional network formed by hydrogen bonds and other interactions .
科学研究应用
高分子电解质的合成
1-(3-溴丙基)吡咯烷盐酸盐在合成高分子电解质方面具有应用。在一项研究中,与1-(3-溴丙基)吡咯烷盐酸盐相关的化合物3,5-双(溴甲基)吡啶盐酸盐被用于合成新的高分子电解质。该研究调查了这些高分子电解质的结构和性质,表明其在各种科学领域中具有潜在应用(Monmoton et al., 2008)。
海洋来源的真菌生物碱
在海洋生物学和药理学领域,与1-(3-溴丙基)吡咯烷盐酸盐结构相关的吡咯烷生物碱已在海洋来源的真菌中被发现。这些化合物,如从柠黄青霉中分离出的斯卡鲁胺,表现出抗真菌和抗菌活性,突显了在医学和生物学应用中的潜力(Tsuda et al., 2005)。
新衍生物的合成
有关合成1-(3-溴丙基)吡咯烷盐酸盐新衍生物的研究,例如(R)-2-{[5-溴-1-(3-溴丙基)-1H(取代)-吲哚-3-基]甲基}吡咯烷-1-羧酸衍生物。这种合成涉及亲电取代,对于开发具有潜在应用的新化学化合物在各种科学领域中至关重要(Mogulaiah et al., 2018)。
医药化学中的吡咯烷
吡咯烷,包括与1-(3-溴丙基)吡咯烷盐酸盐相关的吡咯烷,在医药化学中具有重要意义。它们存在于各种生物活性化合物中,并在制药行业中作为潜在药物或药物中间体具有应用(Żmigrodzka等,2022)。
新药分子的开发
还进行了有关吡咯烷-2-酮及其衍生物的研究,这些化合物与1-(3-溴丙基)吡咯烷盐酸盐结构相关,用于合成新的药用分子。这些研究侧重于将各种取代基引入吡咯烷-2-酮的核中,这对于开发具有改进生物活性的新药物至关重要(Rubtsova et al., 2020)。
安全和危害
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H332-H335 . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, washing skin thoroughly after handling, and avoiding breathing dust/fume/gas/mist/vapours/spray .
属性
IUPAC Name |
1-(3-bromopropyl)pyrrolidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrN.BrH/c8-4-3-7-9-5-1-2-6-9;/h1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKZPSKBJRBROE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602864 | |
| Record name | 1-(3-Bromopropyl)pyrrolidine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropyl)pyrrolidine hydrobromide | |
CAS RN |
88806-08-0 | |
| Record name | 1-(3-Bromopropyl)pyrrolidine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-bromopropyl)pyrrolidine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

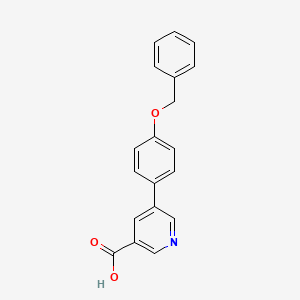
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1342081.png)
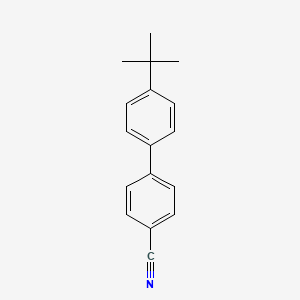
![7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride](/img/structure/B1342084.png)
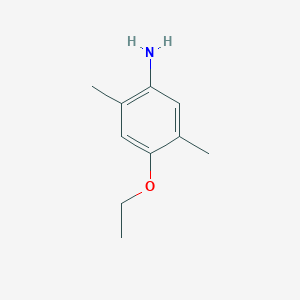
![[1-(4-Fluorophenyl)cyclopropyl]methanamine](/img/structure/B1342089.png)
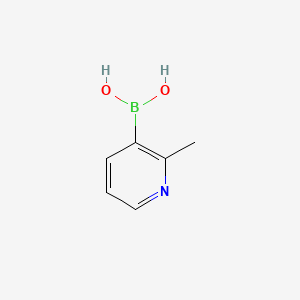
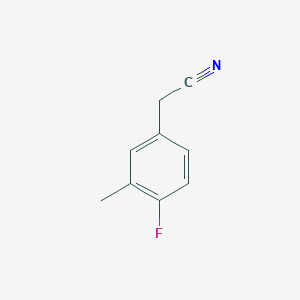


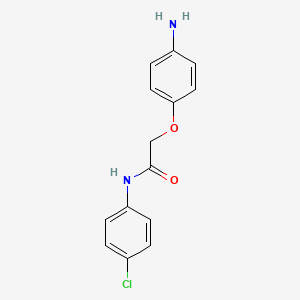
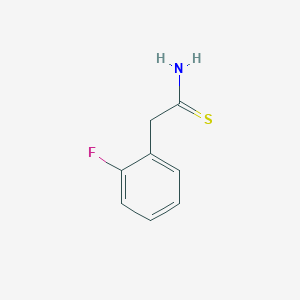
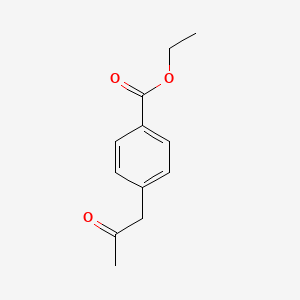
![[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid](/img/structure/B1342168.png)